Quinidine gluconate
Quinidine gluconate
Quinidine D-gluconate is a D-gluconate adduct. It is functionally related to a quinidine.
Quinidine Gluconate is the gluconate salt form of quinidine, an alkaloid with antimalarial and antiarrhythmic (Class la) properties. Quinidine gluconate exerts its anti-malarial activity by acting primarily as an intra-erythrocytic schizonticide through association with the hemepolymer (hemozoin) in the acidic food vacuole of the parasite thereby preventing further polymerization by heme polymerase enzyme. This results in accumulation of toxic heme and death of the parasite. Quinidine gluconate exerts its antiarrhythmic effects by depressing the flow of sodium ions into cells during phase 0 of the cardiac action potential, thereby slowing the impulse conduction through the atrioventricular (AV) node, reducing the maximal rate of phase 0 depolarization and prolonging the refractory period. Quinidine gluconate also reduces the slope of phase 4 depolarization in Purkinje-fibres resulting in slowed conduction and reduced automaticity in the heart.
See also: Quinidine (has active moiety).
Quinidine Gluconate is the gluconate salt form of quinidine, an alkaloid with antimalarial and antiarrhythmic (Class la) properties. Quinidine gluconate exerts its anti-malarial activity by acting primarily as an intra-erythrocytic schizonticide through association with the hemepolymer (hemozoin) in the acidic food vacuole of the parasite thereby preventing further polymerization by heme polymerase enzyme. This results in accumulation of toxic heme and death of the parasite. Quinidine gluconate exerts its antiarrhythmic effects by depressing the flow of sodium ions into cells during phase 0 of the cardiac action potential, thereby slowing the impulse conduction through the atrioventricular (AV) node, reducing the maximal rate of phase 0 depolarization and prolonging the refractory period. Quinidine gluconate also reduces the slope of phase 4 depolarization in Purkinje-fibres resulting in slowed conduction and reduced automaticity in the heart.
See also: Quinidine (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
7054-25-3
VCID:
VC21222111
InChI:
InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19?,20-;2-,3-,4+,5-/m01/s1
SMILES:
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O
Molecular Formula:
C26H36N2O9
Molecular Weight:
520.6 g/mol
Quinidine gluconate
CAS No.: 7054-25-3
VCID: VC21222111
Molecular Formula: C26H36N2O9
Molecular Weight: 520.6 g/mol
* For research use only. Not for human or veterinary use.

Description | Quinidine D-gluconate is a D-gluconate adduct. It is functionally related to a quinidine. Quinidine Gluconate is the gluconate salt form of quinidine, an alkaloid with antimalarial and antiarrhythmic (Class la) properties. Quinidine gluconate exerts its anti-malarial activity by acting primarily as an intra-erythrocytic schizonticide through association with the hemepolymer (hemozoin) in the acidic food vacuole of the parasite thereby preventing further polymerization by heme polymerase enzyme. This results in accumulation of toxic heme and death of the parasite. Quinidine gluconate exerts its antiarrhythmic effects by depressing the flow of sodium ions into cells during phase 0 of the cardiac action potential, thereby slowing the impulse conduction through the atrioventricular (AV) node, reducing the maximal rate of phase 0 depolarization and prolonging the refractory period. Quinidine gluconate also reduces the slope of phase 4 depolarization in Purkinje-fibres resulting in slowed conduction and reduced automaticity in the heart. See also: Quinidine (has active moiety). |
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CAS No. | 7054-25-3 |
Product Name | Quinidine gluconate |
Molecular Formula | C26H36N2O9 |
Molecular Weight | 520.6 g/mol |
IUPAC Name | (S)-[(4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
Standard InChI | InChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19?,20-;2-,3-,4+,5-/m01/s1 |
Standard InChIKey | XHKUDCCTVQUHJQ-OSPZJNBRSA-N |
Isomeric SMILES | COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3C[C@@H]4CCN3C[C@@H]4C=C)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Synonyms | D-Gluconic Acid compd. with Quinidine (1:1); Quinidine Gluconate; (9S)-6’-Methoxy-cinchonan-9-ol Mono-D-gluconate (Salt); Quinidine, mono-D-Gluconate (Salt); Dura-Tab; Duraquin; Gluquinate; Quinaglute; Quinate |
PubChem Compound | 102600841 |
Last Modified | Apr 15 2024 |
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